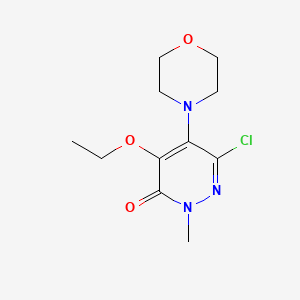
6-Chloro-4-ethoxy-2-methyl-5-(morpholin-4-yl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one typically involves the following steps:
Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Chlorination: Introduction of the chlorine atom at the 6th position can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.
Ethoxylation: The ethoxy group can be introduced via nucleophilic substitution reactions using ethyl alcohol or ethyl halides.
Morpholine substitution: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production methods would involve scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the ethoxy or methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could target the pyridazinone ring or the chlorine substituent, using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways or as a potential bioactive compound.
Medicine: Potential therapeutic applications due to its structural similarity to other bioactive pyridazinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one would depend on its specific interactions with biological targets. Typically, compounds in this family may act by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity.
Affecting cellular pathways: Influencing signaling pathways or gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one: Lacks the chlorine substituent.
6-Chloro-2-methyl-5-morpholinopyridazin-3(2H)-one: Lacks the ethoxy group.
6-Chloro-4-ethoxy-5-morpholinopyridazin-3(2H)-one: Lacks the methyl group.
Uniqueness
6-Chloro-4-ethoxy-2-methyl-5-morpholinopyridazin-3(2H)-one is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61308-27-8 |
|---|---|
Formule moléculaire |
C11H16ClN3O3 |
Poids moléculaire |
273.71 g/mol |
Nom IUPAC |
6-chloro-4-ethoxy-2-methyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C11H16ClN3O3/c1-3-18-9-8(15-4-6-17-7-5-15)10(12)13-14(2)11(9)16/h3-7H2,1-2H3 |
Clé InChI |
MSJMSMAPZXRUKY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=NN(C1=O)C)Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



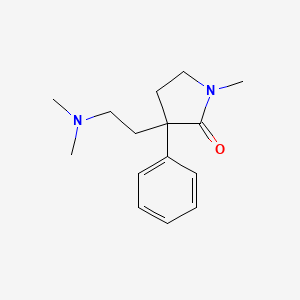
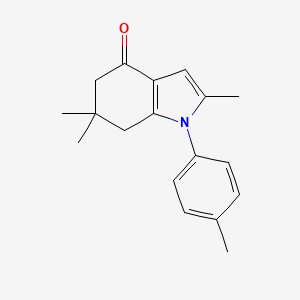
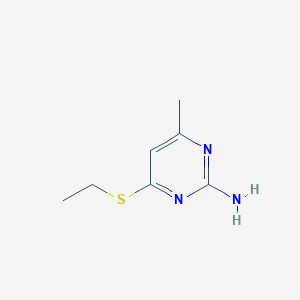

![N,N-Dimethyl-2-[(2-phenyl-7H-purin-6-yl)sulfanyl]ethan-1-amine](/img/structure/B12916884.png)
![2-Pentadecylimidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12916888.png)




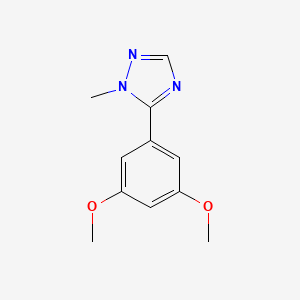
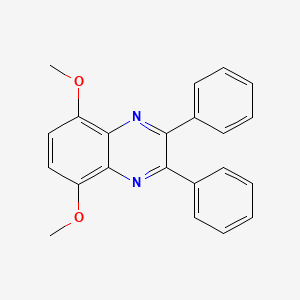
![(2S)-2-[[(2S)-1-(2-acetamidoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12916948.png)
